molecular formula C21H30O3 B081834 Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate CAS No. 10267-15-9

Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

Cat. No.: B081834
CAS No.: 10267-15-9
M. Wt: 330.5 g/mol
InChI Key: DCZZBGIVZGGJDO-UYWIDEMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate is a natural product found in Xylopia aromatica with data available.

Scientific Research Applications

Synthesis and Reactivity

  • A study by Arrault et al. (2001) explores the one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate, providing insights into the synthetic pathways relevant to compounds like Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate (Arrault et al., 2001).

  • Reuvers et al. (2010) detail a synthesis method starting from different naphthalene derivatives, which could be applicable for synthesizing related compounds (Reuvers et al., 2010).

Application in Fluorescent Probing

  • Fa et al. (2015) discuss the synthesis of a fluorescent probe for β-amyloids, using a similar molecular structure. This highlights the potential use of such compounds in molecular diagnostics, particularly for conditions like Alzheimer's disease (Fa et al., 2015).

Biological and Medicinal Research

  • Patel et al. (2017) synthesized derivatives of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and evaluated them for antibacterial and antifungal activities. This suggests a potential for antimicrobial research related to similar naphthalene derivatives (Patel et al., 2017).

  • Kumaraswamy et al. (2008) investigated compounds with naphtho[2,1-b]furan-2-carboxylate for their antimicrobial, anti-inflammatory, and other biological activities, indicating a broad spectrum of potential medicinal applications for related compounds (Kumaraswamy et al., 2008).

Properties

CAS No.

10267-15-9

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

InChI

InChI=1S/C21H30O3/c1-15-6-9-18-20(2,11-5-12-21(18,3)19(22)23-4)17(15)8-7-16-10-13-24-14-16/h10,13-14,17-18H,1,5-9,11-12H2,2-4H3/t17-,18+,20+,21+/m0/s1

InChI Key

DCZZBGIVZGGJDO-UYWIDEMCSA-N

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CCC(=C)[C@@H]2CCC3=COC=C3)(C)C(=O)OC

SMILES

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)OC

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 2
Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 4
Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

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